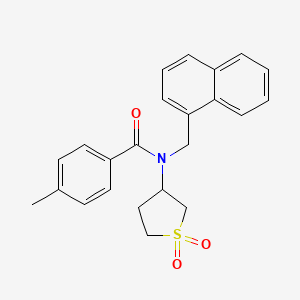![molecular formula C16H14N2OS2 B12138704 (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12138704.png)
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a thiophene group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethylphenylamine with thiophene-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazolidinone derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and materials science.
Biology: Research has shown that thiazolidinone derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential as a therapeutic agent.
Medicine: Due to its potential biological activities, (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one may be investigated for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s properties could be utilized in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved:
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in organic synthesis.
Ethyl acetoacetate: A widely used chemical intermediate in the production of various compounds.
Uniqueness
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, a thiophene group, and a dimethylphenyl group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C16H14N2OS2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(5E)-2-(2,4-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-6-13(11(2)8-10)17-16-18-15(19)14(21-16)9-12-4-3-7-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+ |
Clave InChI |
BZHFOPRUBSDGHY-NTEUORMPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C |
SMILES canónico |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydrox y-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138623.png)
![2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12138626.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138633.png)
![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138641.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138648.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12138658.png)


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138665.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide](/img/structure/B12138673.png)
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12138679.png)
![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138680.png)
![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138685.png)
![(5Z)-2-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138693.png)
